(S)-2-Amino-3-(quinolin-3-yl)propanoic acid is classified as an amino acid derivative due to its structural features that include an amino group () and a carboxylic acid group (). Its quinoline structure classifies it further as a heterocyclic compound, which is significant in various pharmacological contexts.
The synthesis of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid can be achieved through various methods, with one notable approach involving the reaction of quinoline derivatives with appropriate amino acids or their precursors. The following steps outline a typical synthetic route:
Specific parameters such as reaction time, solvent choice, and concentration can significantly influence yield and purity, making optimization crucial for effective synthesis.
The molecular structure of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid features:
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid can participate in various chemical reactions typical of amino acids:
These reactions are vital for understanding its behavior in biological systems and potential applications in drug design.
The mechanism of action for (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are necessary to clarify its precise mechanisms and therapeutic potential.
The physical and chemical properties of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid include:
These properties are critical for applications in pharmaceuticals and biochemistry, influencing formulation strategies.
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid has several scientific applications:
Quinoline-based amino acids represent a specialized class of heterocyclic bioisosteres where the quinoline moiety—a bicyclic structure fusing benzene with pyridine—replaces traditional aromatic side chains. (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (CAS 26988-99-8) belongs to this family, with the quinoline nucleus attached at the 3-position to the alanine backbone [1] [10]. Its molecular formula is C₁₂H₁₂N₂O₂, sharing the same empirical formula as its 2-, 4-, and 5-quinolinyl isomers but differing in the attachment point, which critically alters electronic distribution and steric interactions [3] [4]. The quinoline system contributes planarity, π-conjugation, and hydrogen-bonding capability (via the basic nitrogen), enabling unique biomolecular interactions absent in simpler aromatic amino acids. Such compounds bridge natural metabolite scaffolds (e.g., L-tryptophan) with synthetic bioactives, expanding drug design possibilities [6] [10].
Table 1: Structural Isomers of Quinolinylpropanoic Acid Amino Acids
Substitution Position | IUPAC Name | Molecular Formula | CAS Number | Key Distinguishing Feature |
---|---|---|---|---|
2-Quinolinyl | (R)-2-Amino-3-(quinolin-2-yl)propanoic acid | C₁₂H₁₂N₂O₂ | 7006697 | Steric hindrance near backbone nitrogen |
3-Quinolinyl | (S)-2-Amino-3-(quinolin-3-yl)propanoic acid | C₁₂H₁₂N₂O₂ | 26988-99-8 | Asymmetric electronic density |
4-Quinolinyl | (S)-2-Amino-3-(quinolin-4-yl)propanoic acid | C₁₂H₁₂N₂O₂ | 2563594-83-0 (salt) | Enhanced membrane permeability |
5-Quinolinyl | (S)-2-Amino-3-(quinolin-5-yl)propanoic acid | C₁₂H₁₂N₂O₂ | 90317929 | Linear conjugation pattern |
2-Oxo-1,2-dihydro-4-yl | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | C₁₂H₁₃ClN₂O₃ | 4876-14-6 | Non-aromatic, H-bonding lactam |
The (S)-configuration at the α-carbon of (S)-2-amino-3-(quinolin-3-yl)propanoic acid is pharmacologically indispensable. Chirality dictates binding complementarity to enzymatic and receptor active sites, which are inherently stereoselective. For analogous 4-quinolinyl derivatives, the (S)-enantiomer exhibits 5-fold greater affinity for glutamate receptors than the (R)-form due to optimal spatial positioning of the ammonium and carboxylate groups for ionic pairing . Molecular modeling suggests the 3-quinolinyl isomer’s (S)-configuration similarly aligns the quinoline nitrogen for hydrogen bonding with targets like kynurenine aminotransferases or ionotropic receptors. Racemization abolishes specificity, converting the compound from a potential targeted therapeutic to a non-selective modulator. Consequently, asymmetric synthesis—employing chiral auxiliaries or biocatalysts—is essential for producing enantiopure material for research [8].
Quinolinylpropanoic acids emerged from mid-20th-century efforts to modify amino acid scaffolds for enhanced bioactivity. Early work focused on kynurenine pathway metabolites, where 3-hydroxyanthranilic acid and quinolinic acid are neurologically active. Synthetic incorporation of the quinoline core—a stable heterocyclic surrogate—yielded derivatives with improved metabolic stability over indole-based tryptophan analogs [6]. The 1980s–1990s saw systematic exploration of substitution effects: 4-quinolinyl derivatives became intermediates for gastric drugs like Rebamipide, while 2-substituted variants showed antibiotic potential [5]. The 3-quinolinyl isomer gained attention later due to synthetic challenges in regioselectively functionalizing the electron-deficient 3-position. Advances in cross-coupling catalysis (e.g., palladium-mediated C–N bond formation) eventually enabled efficient access to 3-substituted quinolines, positioning (S)-2-amino-3-(quinolin-3-yl)propanoic acid as a viable scaffold for modern drug discovery [9] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: